N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide
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Overview
Description
N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide is a synthetic organic compound with the molecular formula C19H21ClN2O4 and a molecular weight of 376.84 g/mol . This compound is characterized by the presence of a chloroacetamido group and two ethoxy groups attached to a phenyl ring, which is further connected to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide typically involves the following steps:
Formation of the Chloroacetamido Intermediate: The initial step involves the reaction of 2,5-diethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the chloroacetamido intermediate.
Coupling with Benzoyl Chloride: The chloroacetamido intermediate is then reacted with benzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy groups and the amide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-[4-(2-chloroacetamido)-2,5-dimethylphenyl]benzamide: Similar structure but with methyl groups instead of ethoxy groups.
Uniqueness
N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may provide better solubility and different pharmacokinetic properties compared to similar compounds with methoxy or methyl groups.
Properties
IUPAC Name |
N-[4-[(2-chloroacetyl)amino]-2,5-diethoxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-3-25-16-11-15(22-19(24)13-8-6-5-7-9-13)17(26-4-2)10-14(16)21-18(23)12-20/h5-11H,3-4,12H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWNMUZWBARGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)CCl)OCC)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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